molecular formula C24H32O3 B1241454 15-deoxy-TIC

15-deoxy-TIC

Cat. No.: B1241454
M. Wt: 368.5 g/mol
InChI Key: UZEWMXSWYKBMJG-ROHPBGETSA-N
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Description

15-deoxy-16-(m-tolyl)-17,18,19,20-tetranorisocarbacyclin, commonly known as 15-deoxy-TIC, is a synthetic derivative of prostacyclin. Prostacyclin is a potent vasodilator and inhibitor of platelet aggregation. This compound has been designed to exhibit higher stability and selectivity for specific prostacyclin receptors in the central nervous system compared to its parent compound .

Preparation Methods

The synthesis of 15-deoxy-16-(m-tolyl)-17,18,19,20-tetranorisocarbacyclin involves several steps. The preparation begins with the synthesis of enantiopure 3-oxodicyclopentadiene through a lipase-mediated kinetic resolution. This intermediate undergoes a three-component coupling followed by a retro-Diels–Alder reaction to establish the stereochemistry of the prostaglandin skeleton with high enantioselectivity

Chemical Reactions Analysis

15-deoxy-16-(m-tolyl)-17,18,19,20-tetranorisocarbacyclin undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s cyclopentenone ring contains a reactive double bond that participates in Michael addition reactions with nucleophiles such as cysteine residues in proteins . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Major products formed from these reactions include modified proteins and other prostaglandin derivatives.

Scientific Research Applications

15-deoxy-16-(m-tolyl)-17,18,19,20-tetranorisocarbacyclin has several scientific research applications. In chemistry, it is used as a stable biochemical probe to study the role of prostacyclin receptors in the brain . In biology and medicine, it has been shown to prevent apoptotic cell death in hippocampal neurons and protect against ischemic damage in animal models . The compound’s high affinity and selectivity for central nervous system prostacyclin receptors make it a valuable tool for neurodegeneration research and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 15-deoxy-16-(m-tolyl)-17,18,19,20-tetranorisocarbacyclin involves its interaction with prostacyclin receptors in the central nervous system. The compound binds to these receptors with high affinity, preventing apoptotic cell death and promoting neuronal survival . The molecular targets include specific prostacyclin receptors, and the pathways involved are related to the inhibition of apoptosis and the promotion of cell survival.

Comparison with Similar Compounds

15-deoxy-16-(m-tolyl)-17,18,19,20-tetranorisocarbacyclin is compared with other prostacyclin analogs such as 15R-TIC. While 15R-TIC is a stable ligand for central nervous system-type prostacyclin receptors, 15-deoxy-TIC exhibits ten-fold higher affinity and selectivity for these receptors . This increased affinity and selectivity make this compound unique among prostacyclin analogs. Similar compounds include other prostacyclin derivatives and analogs designed to target specific prostacyclin receptors in various tissues .

Properties

Molecular Formula

C24H32O3

Molecular Weight

368.5 g/mol

IUPAC Name

5-[(3aS,5R,6R,6aS)-5-hydroxy-6-[(E)-4-(3-methylphenyl)but-1-enyl]-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoic acid

InChI

InChI=1S/C24H32O3/c1-17-7-6-10-18(13-17)8-2-4-11-21-22-15-19(9-3-5-12-24(26)27)14-20(22)16-23(21)25/h4,6-7,10-11,13-14,20-23,25H,2-3,5,8-9,12,15-16H2,1H3,(H,26,27)/b11-4+/t20-,21+,22-,23+/m0/s1

InChI Key

UZEWMXSWYKBMJG-ROHPBGETSA-N

Isomeric SMILES

CC1=CC(=CC=C1)CC/C=C/[C@H]2[C@@H](C[C@H]3[C@@H]2CC(=C3)CCCCC(=O)O)O

Canonical SMILES

CC1=CC(=CC=C1)CCC=CC2C(CC3C2CC(=C3)CCCCC(=O)O)O

Synonyms

15-deoxy-16-m-tolyl-17,18,19,20-tetranorisocarbacyclin
15-deoxy-TIC

Origin of Product

United States

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